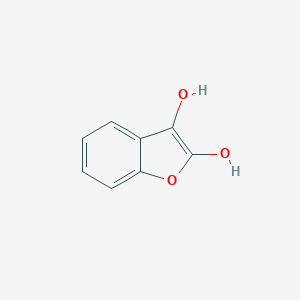

1-Benzofuran-2,3-diol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2,3-Dihydrobenzofuran: (C8H8O) is a bicyclic compound with a molecular weight of 120.15 g/mol. It exists as a colorless liquid and has several interesting applications in both research and industry .

准备方法

合成路线::

工业生产:: 虽然具体的工业方法没有得到广泛的记录,但上述合成路线为其生产提供了见解。

化学反应分析

反应性::

氧化: 2,3-二氢苯并呋喃可以发生氧化反应。

还原: 还原反应可以将其还原回苯并呋喃。

取代: 取代基可以引入芳香环。

氧化: 氧化剂如高锰酸钾 (KMnO) 或重铬酸 (HCrO)。

还原: 氢气 (H) 与合适的催化剂(例如,钯碳)。

取代: 各种亲电试剂(例如,卤素,酰氯)。

- 氧化: 2,3-二羟基苯并呋喃(二醇)。

- 还原: 苯并呋喃。

科学研究应用

Chemical Properties and Structure

1-Benzofuran-2,3-diol (C8H6O3) features a benzofuran core with hydroxyl groups at the 2 and 3 positions. Its structure contributes to its reactivity and interaction with biological targets, making it a valuable compound in synthetic organic chemistry and pharmacology.

Biological Activities

1. Anticancer Properties

Numerous studies have highlighted the anticancer potential of this compound derivatives. For instance, compounds featuring this scaffold have demonstrated significant inhibitory activity against various cancer cell lines. A notable example is the compound with a free hydroxyl group at the C5 position on the benzofuran ring, which exhibited an IC50 value of 0.12 μM against MV-4-11 leukemia cells, indicating potent antileukemia activity .

2. Antimicrobial Activity

Benzofuran derivatives have shown promising results as antimicrobial agents. Studies indicate that certain derivatives possess substantial antibacterial and antifungal properties. For example, novel benzofuran-type compounds extracted from natural sources have been reported to inhibit pathogenic fungi effectively .

3. Neuroprotective Effects

Research has also identified neuroprotective properties associated with benzofuran derivatives. These compounds may protect neuronal cells from oxidative stress and apoptosis, suggesting their potential use in treating neurodegenerative diseases .

Synthetic Applications

The synthesis of this compound can be achieved through various methods, including:

- Cyclization Reactions : Utilizing precursors that undergo cyclization to form the benzofuran structure.

- Functionalization Strategies : Modifying existing benzofuran frameworks to enhance biological activity or selectivity.

A recent study highlighted a green synthesis approach using metaloporphyrin catalysts for producing highly functionalized benzofurans, showcasing environmentally friendly methodologies in organic synthesis .

Case Studies

作用机制

The exact mechanism by which 2,3-dihydrobenzofuran exerts its effects depends on its specific application. It may interact with molecular targets or modulate cellular pathways.

相似化合物的比较

While 2,3-dihydrobenzofuran shares similarities with other benzofuran derivatives, its unique structure sets it apart. Some similar compounds include 2,3-benzofuran and 4,6-dihydroxybenzofuran-3-one .

生物活性

1-Benzofuran-2,3-diol, also known as 2,3-dihydroxybenzofuran, is a compound that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a benzofuran core structure with hydroxyl groups at the 2 and 3 positions. This configuration is significant for its biological activity, as the presence of hydroxyl groups can influence the compound's reactivity and interaction with biological targets.

Biological Activities

The biological activities of this compound have been explored in various studies, revealing its potential in several therapeutic areas:

- Antioxidant Activity : Research indicates that benzofuran derivatives exhibit antioxidant properties, which are crucial for protecting cells from oxidative stress. The hydroxyl groups in this compound contribute to its ability to scavenge free radicals effectively .

- Antitumor Effects : Studies have shown that benzofuran derivatives can inhibit tumor growth. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis in cancer cells .

- Antimicrobial Activity : The compound has been reported to possess antibacterial and antifungal properties. It shows effectiveness against several pathogens, indicating its potential as a lead compound for developing new antimicrobial agents .

- Anti-inflammatory Properties : In vitro studies suggest that this compound may modulate inflammatory pathways, providing a basis for its use in treating inflammatory diseases .

Table 1: Summary of Biological Activities

Case Study: Antitumor Activity

A notable study investigated the antitumor effects of various benzofuran derivatives, including this compound. The results indicated that this compound exhibited significant cytotoxicity against human leukemia cells (MV-4-11), with an IC50 value indicating effective inhibition at low concentrations . This suggests potential for further development as an anticancer therapeutic agent.

Case Study: Antioxidant Properties

In a series of experiments assessing antioxidant capacity, this compound demonstrated considerable efficacy in scavenging free radicals compared to standard antioxidants like Trolox. The structure-activity relationship highlighted the importance of the hydroxyl groups for its antioxidant activity .

The biological activities of this compound are largely attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in inflammation and cancer progression.

- Gene Regulation : Some studies suggest that it may affect gene expression related to apoptosis and cell cycle regulation.

属性

CAS 编号 |

163463-62-5 |

|---|---|

分子式 |

C8H6O3 |

分子量 |

150.13 g/mol |

IUPAC 名称 |

1-benzofuran-2,3-diol |

InChI |

InChI=1S/C8H6O3/c9-7-5-3-1-2-4-6(5)11-8(7)10/h1-4,9-10H |

InChI 键 |

DNDWXJDUTDZBNV-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=C(O2)O)O |

规范 SMILES |

C1=CC=C2C(=C1)C(=C(O2)O)O |

同义词 |

2,3-Benzofurandiol |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。